molecular formula C8H15NO2 B12965028 Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B12965028
M. Wt: 157.21 g/mol
InChI Key: CHAJAQRVAZTEPG-XPUUQOCRSA-N
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Description

Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry and pharmaceutical research This compound features a cyclopropane ring, which is known for its strained three-membered ring structure, making it a unique and reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the reaction of ethyl diazoacetate with a chiral alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring can act as a reactive site, undergoing ring-opening reactions that can modulate its activity. The amino and ester groups can also participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to larger ring systems

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m0/s1

InChI Key

CHAJAQRVAZTEPG-XPUUQOCRSA-N

Isomeric SMILES

CC[C@H]1C[C@]1(C(=O)OCC)N

Canonical SMILES

CCC1CC1(C(=O)OCC)N

Origin of Product

United States

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